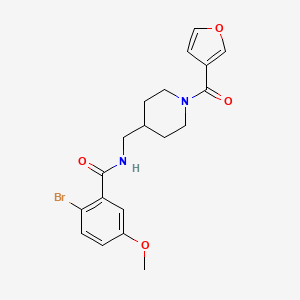
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide is a chemical compound with the CAS Number: 1342741-24-5 . It has a molecular weight of 252.62 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 6-chloro-N-(3,3,3-trifluoropropyl)nicotinamide . The InChI code for this compound is 1S/C9H8ClF3N2O/c10-7-2-1-6(5-15-7)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 252.62 .Mécanisme D'action
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide acts by binding to the ATP-binding site of TBK1 and IKKε, thereby inhibiting their kinase activity. This leads to the inhibition of the phosphorylation and activation of downstream targets, including the transcription factor NF-κB and the interferon regulatory factor 3 (IRF3). The inhibition of NF-κB and IRF3 activation results in the suppression of the expression of pro-inflammatory cytokines and the induction of type I interferons, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been reported to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide in lab experiments include its high selectivity and potency, its ability to inhibit both TBK1 and IKKε, and its favorable pharmacokinetic properties. The limitations of using this compound include its relatively high cost, the need for specialized equipment and expertise for its synthesis and purification, and the potential for off-target effects.
Orientations Futures
For the research on 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide include the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. The development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties is also an area of active research. Moreover, the elucidation of the molecular mechanisms underlying the effects of this compound on TBK1 and IKKε signaling pathways and the identification of novel downstream targets of these enzymes may provide new insights into the regulation of immune and inflammatory responses.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide involves several steps, including the preparation of 6-chloropyridazine-3-carboxylic acid, the coupling of 3,3,3-trifluoropropylamine with the acid, and the chlorination of the resulting amide. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, viral infections, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and survival of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Moreover, this compound has been demonstrated to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use as an adjuvant therapy.
In viral infections, this compound has been reported to inhibit the replication of several RNA viruses, including respiratory syncytial virus (RSV), influenza A virus, and West Nile virus. This compound has also been shown to enhance the antiviral immune response by inducing the production of type I interferons.
In autoimmune disorders, this compound has been investigated for its potential to suppress the activation of immune cells and the production of pro-inflammatory cytokines. This compound has been reported to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-6-2-1-5(14-15-6)7(16)13-4-3-8(10,11)12/h1-2H,3-4H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEYYHLKAOSIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
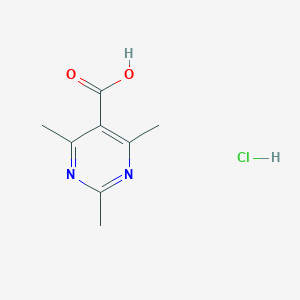
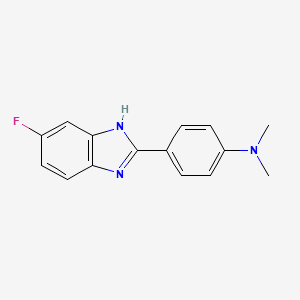
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)
![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)

![ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2950281.png)
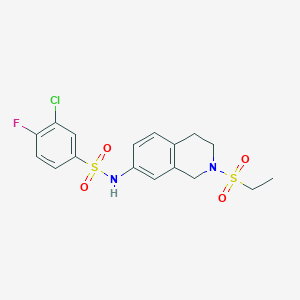

![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)
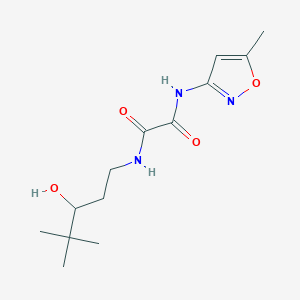
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride](/img/structure/B2950291.png)
![8-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2950292.png)
